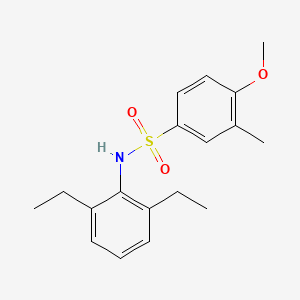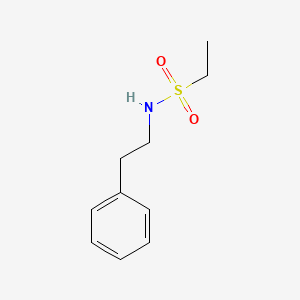![molecular formula C18H21N3O4 B5737971 2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)
2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as MNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of phenols and has been found to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been found to have potential as a neuroprotective agent and has been studied for its ability to prevent neuronal damage in neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol is not fully understood. However, it has been found to modulate the activity of several enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the inflammatory response. This compound has also been found to modulate the activity of several neurotransmitter receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, which make it a potential therapeutic agent for the treatment of inflammatory diseases and pain. This compound has also been found to have antimicrobial activity, which makes it a potential therapeutic agent for the treatment of bacterial infections. Additionally, this compound has been found to have neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized under mild conditions. This compound also exhibits a wide range of biological activities, which make it a useful tool for studying various biological processes. However, this compound also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has poor stability in acidic conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol. One potential direction is the further exploration of its neuroprotective properties. This compound has been found to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new treatments for these diseases. Another potential direction is the study of this compound as a potential anticancer agent. This compound has been found to exhibit antitumor activity, and further research in this area could lead to the development of new cancer treatments. Finally, the study of the mechanism of action of this compound could lead to the development of new drugs that target the same biological pathways.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol involves the reaction of 2-methoxy-4-nitrophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of a reducing agent. The reaction is carried out under mild conditions and yields a high purity product. The purity of the product is essential for its use in scientific research applications.
Propriétés
IUPAC Name |
2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-25-17-12-16(21(23)24)11-14(18(17)22)13-19-7-9-20(10-8-19)15-5-3-2-4-6-15/h2-6,11-12,22H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBWPTNFLDEZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)

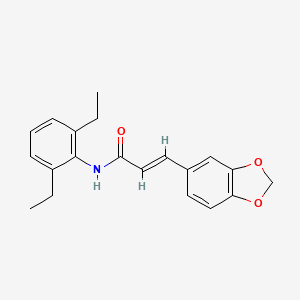
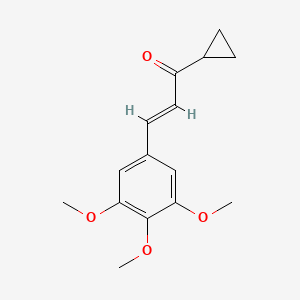
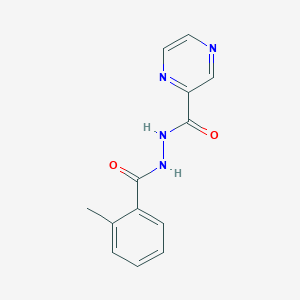
![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

